molecular formula C14H19N3O2 B7438095 2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol

2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol

Cat. No. B7438095
M. Wt: 261.32 g/mol
InChI Key: GOMCNEPOBQSCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is also known as BPEA and is synthesized through a specific method that involves several steps.

Mechanism of Action

The mechanism of action of 2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects
2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol in lab experiments is its potential as a novel therapeutic agent for cancer and inflammation. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol. One direction is to further investigate its mechanism of action in order to better understand its potential as a therapeutic agent. Additionally, future research could focus on optimizing the synthesis method for this compound and exploring its potential applications in other areas of medicine and biotechnology.

Synthesis Methods

The synthesis of 2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol involves several steps. The first step involves the reaction of 2-chloroethanol with 1,3-benzoxazole in the presence of a base such as potassium carbonate. This results in the formation of 2-(2-hydroxyethoxy)benzoxazole. The second step involves the reaction of this intermediate product with piperidine in the presence of a catalyst such as palladium on carbon. This results in the formation of 2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol.

Scientific Research Applications

2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol has potential applications in scientific research, particularly in the field of medicine and biotechnology. This compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

2-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-10-7-15-11-5-8-17(9-6-11)14-16-12-3-1-2-4-13(12)19-14/h1-4,11,15,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMCNEPOBQSCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCO)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol

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